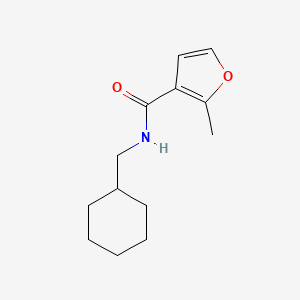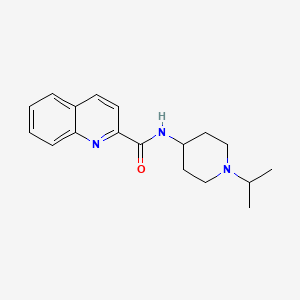
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a member of the thiophene family, which is a class of compounds that has shown promising results in drug discovery, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves its binding to RORα. RORα is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide binds to the ligand-binding domain of RORα, leading to a conformational change that allows RORα to bind to DNA and activate gene expression. This results in the upregulation of genes involved in various processes, including immune response, metabolism, and circadian rhythm.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can activate RORα, leading to the upregulation of genes involved in immune response and metabolism. In vivo studies have shown that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been shown to regulate circadian rhythm and improve sleep quality in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to use in various assays. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in lab experiments. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has poor solubility in water, which can make it challenging to use in certain assays. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be further optimized to improve its selectivity and efficacy as an RORα agonist. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could also be tested in various disease models to determine its potential therapeutic applications. In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used as a building block for the synthesis of new organic semiconductors with improved charge-transport properties. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used to develop new electronic devices, such as OLEDs and organic solar cells. Overall, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown significant potential in various fields, and further research could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in high yield and purity. This method has been optimized to produce N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide on a large scale, making it readily available for further research.
Aplicaciones Científicas De Investigación
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown promising results as a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that plays a crucial role in regulating the immune system, circadian rhythm, and metabolism. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to activate RORα, leading to the upregulation of genes involved in these processes. This makes N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide a potential therapeutic agent for various diseases, including autoimmune disorders, metabolic disorders, and cancer.
In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to exhibit good charge-transport properties, making it a suitable candidate for the development of high-performance organic semiconductors.
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-4-5-17-8-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUNMSOPBWOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





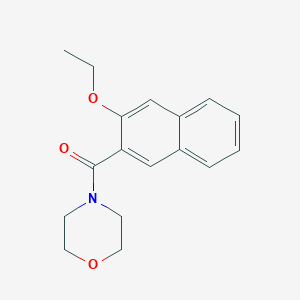


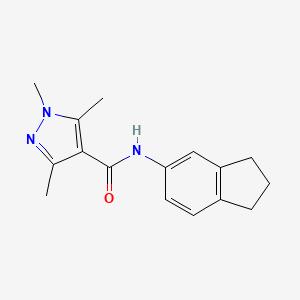
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)

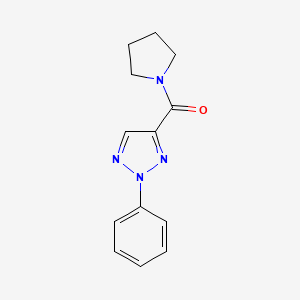
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
